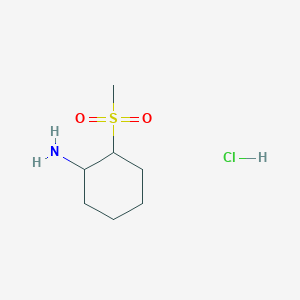
2-Methanesulfonylcyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-méthanesulfonylcyclohexan-1-amine est un composé chimique de formule moléculaire C7H15NO2S·HCl. Il s'agit d'un dérivé de la cyclohexanamine, où un groupe méthanesulfonyle est lié au cycle cyclohexane. Ce composé est souvent utilisé dans diverses applications de recherche chimique et pharmaceutique en raison de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 2-méthanesulfonylcyclohexan-1-amine implique généralement la réaction de la cyclohexanone avec le chlorure de méthanesulfonyle en présence d'une base telle que la triéthylamine. Le produit résultant est ensuite traité avec de l'ammoniac pour former l'amine. Enfin, l'amine est convertie en son sel chlorhydrate par réaction avec de l'acide chlorhydrique .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour accueillir des quantités plus importantes. Le processus implique les mêmes étapes clés : sulfonylation, amination et formation de sel. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-méthanesulfonylcyclohexan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en thiol ou en sulfure.
Substitution : Le groupe amine peut participer à des réactions de substitution nucléophile, formant divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et sulfures.
Substitution : Divers dérivés d'amines alkylées ou acylées.
Applications de recherche scientifique
Le chlorhydrate de 2-méthanesulfonylcyclohexan-1-amine est utilisé dans plusieurs domaines de recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Employé dans l'étude de l'inhibition enzymatique et des interactions protéiques.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, y compris son rôle d'intermédiaire dans la synthèse de médicaments.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-méthanesulfonylcyclohexan-1-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes, affectant diverses voies biochimiques. Le groupe méthanesulfonyle est connu pour interagir avec les sites actifs des enzymes, entraînant l'inhibition de leur activité. Cette propriété le rend précieux dans l'étude de la cinétique enzymatique et du développement de médicaments .
Applications De Recherche Scientifique
2-Methanesulfonylcyclohexan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-Methanesulfonylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The methanesulfonyl group is known to interact with active sites of enzymes, leading to inhibition of their activity. This property makes it valuable in the study of enzyme kinetics and drug development .
Comparaison Avec Des Composés Similaires
Composés similaires
Cyclohexanamine : Le composé parent sans le groupe méthanesulfonyle.
Chlorure de méthanesulfonyle : L'agent sulfonylant utilisé dans la synthèse.
Cyclohexanone : La matière première de la synthèse.
Unicité
Le chlorhydrate de 2-méthanesulfonylcyclohexan-1-amine est unique en raison de la présence à la fois des groupes méthanesulfonyle et amine, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette combinaison en fait un composé polyvalent dans diverses applications de recherche, le distinguant de ses analogues .
Propriétés
Formule moléculaire |
C7H16ClNO2S |
|---|---|
Poids moléculaire |
213.73 g/mol |
Nom IUPAC |
2-methylsulfonylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H |
Clé InChI |
IVHIXTAXUMILDJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CCCCC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)
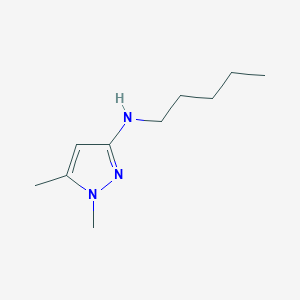
![hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733136.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11733138.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733162.png)
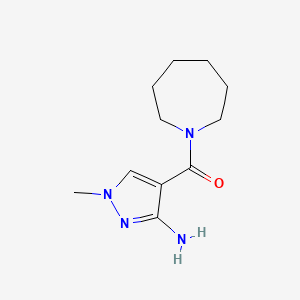
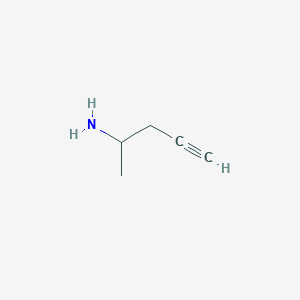
![1-(Difluoromethyl)-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-3-methyl-1h-pyrazol-4-amine](/img/structure/B11733180.png)
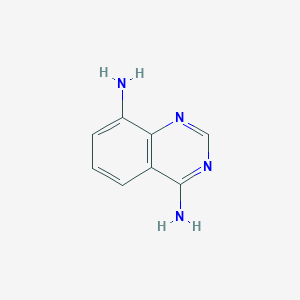
![2-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11733184.png)
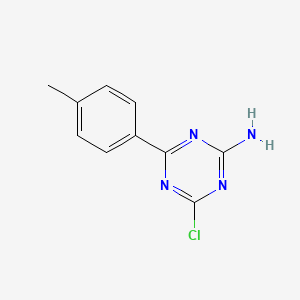

![3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11733197.png)
